2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide
Description
The compound 2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a benzofuropyrimidine derivative characterized by:
- A fused benzofuran-pyrimidine core with a 3-ethyl substituent and a 4-oxo group.
- A thioether linkage (-S-) connecting the core to an acetamide moiety.
- A 3-methoxyphenyl group as the terminal substituent on the acetamide.
Properties
IUPAC Name |
2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-3-24-20(26)19-18(15-9-4-5-10-16(15)28-19)23-21(24)29-12-17(25)22-13-7-6-8-14(11-13)27-2/h4-11H,3,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBXBJXPDAJOSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This compound belongs to the class of benzofuro-pyrimidine derivatives, characterized by a unique molecular structure that includes a benzofuran ring fused with a pyrimidine core and a thioether linkage.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 393.5 g/mol. The structural features include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.5 g/mol |
| CAS Number | 923211-02-3 |
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. Key steps include:
- Formation of the Benzofuro[3,2-d]pyrimidine Core : This is achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Thioether Formation : Involves the introduction of a thioether linkage.
- Acetamide Formation : The final step includes acylation with acetic anhydride or acetyl chloride to yield the acetamide group.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes or receptors involved in various biological pathways. The binding to these targets can lead to modulation of their activity, potentially influencing processes such as cell proliferation and apoptosis.
Biological Activity
Research has indicated that compounds similar to this compound exhibit significant biological activities, particularly in anticancer research. Studies suggest that these compounds may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Studies
- Anticancer Activity : In vitro studies demonstrated that the compound exhibits inhibitory effects on specific cancer cell lines, suggesting potential as an anticancer agent.
- Structure–Activity Relationship (SAR) : SAR studies have been conducted to optimize the structure for enhanced biological activity. Variations in substituents on the phenyl ring and other functional groups have been explored to improve binding affinity and potency against target proteins.
Research Findings
Recent findings highlight the following aspects of biological activity:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant inhibition of cancer cell lines observed; mechanism involves modulation of signaling pathways related to cell growth and survival. |
| Structure–Activity Relationship | Optimized derivatives show improved efficacy; specific substitutions enhance binding affinity at target proteins. |
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Variations
Benzofuropyrimidine Derivatives
- N-(3-(Trifluoromethyl)phenyl)acetamide analogue (): Core: Benzofuro[3,2-d]pyrimidine. Substituents: 3-Isopentyl group on the core; 3-(trifluoromethyl)phenyl on the acetamide. Molecular formula: C₂₅H₂₄F₃N₃O₃S.
Thienopyrimidine Derivatives
- G1-4 (): Core: Thieno[3,2-d]pyrimidine. Substituents: 3,5-Dimethoxybenzyl on the core; 6-(trifluoromethyl)benzothiazol-2-yl on the acetamide. Molecular formula: C₂₅H₂₁F₃N₄O₄S₃. The trifluoromethylbenzothiazole group introduces strong electron-withdrawing effects .
- 2-((3-Benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide (): Core: Thieno[3,2-d]pyrimidine. Substituents: 3-Benzyl group on the core; 3-methoxyphenyl on the acetamide. Molecular formula: C₂₂H₁₉N₃O₃S₂. Key differences: Shares the 3-methoxyphenyl acetamide with the target compound but replaces the benzofuropyrimidine core with a thienopyrimidine. Predicted pKa: 12.77 ± 0.70, suggesting moderate basicity .
Substituent Effects on Acetamide Moieties
- 3-Methoxyphenyl vs. 4-Isopropylphenyl (): The compound 2-((3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide (C₂₆H₂₉N₃O₂S₂) features a bulky isopropyl group, which may sterically hinder target binding compared to the smaller methoxy group in the target compound .
- 3-Methoxy vs. 3-Amino-4-methoxy (): N-(3-Amino-4-methoxyphenyl)acetamide (C₁₀H₁₂N₂O₂) lacks the fused heterocyclic core but highlights the role of amino groups in enhancing hydrogen-bonding interactions, a feature absent in the target compound .
Key Insights
Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl in ) increase stability but may reduce solubility. Methoxy groups (as in the target compound) balance lipophilicity and hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
